molecular formula C8H19ClN2O2S B13500943 N-[3-(aminomethyl)cyclobutyl]propane-1-sulfonamide hydrochloride

N-[3-(aminomethyl)cyclobutyl]propane-1-sulfonamide hydrochloride

Cat. No.: B13500943
M. Wt: 242.77 g/mol
InChI Key: OOVICDDQDYVRPS-UHFFFAOYSA-N
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Description

N-[3-(aminomethyl)cyclobutyl]propane-1-sulfonamide hydrochloride is a chemical compound that features a cyclobutyl ring with an aminomethyl group and a propane-1-sulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(aminomethyl)cyclobutyl]propane-1-sulfonamide hydrochloride typically involves the following steps:

    Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Aminomethyl Group: The aminomethyl group can be introduced via nucleophilic substitution reactions.

    Attachment of the Propane-1-sulfonamide Moiety: This step involves the reaction of the cyclobutyl intermediate with propane-1-sulfonyl chloride under suitable conditions to form the sulfonamide linkage.

    Formation of the Hydrochloride Salt: The final compound is obtained by treating the sulfonamide with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and yield optimization. Techniques such as continuous flow synthesis and automated reaction setups may be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[3-(aminomethyl)cyclobutyl]propane-1-sulfonamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed to modify the sulfonamide group or other functional groups within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce different substituents onto the cyclobutyl ring or other parts of the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the molecule.

Scientific Research Applications

N-[3-(aminomethyl)cyclobutyl]propane-1-sulfonamide hydrochloride has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound may be studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research may focus on its potential therapeutic applications, such as its use as a drug candidate for treating specific diseases.

    Industry: The compound can be used in the development of new materials, catalysts, and other industrial applications.

Mechanism of Action

The mechanism of action of N-[3-(aminomethyl)cyclobutyl]propane-1-sulfonamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Cyclobutylamines: Compounds with a cyclobutyl ring and an amine group.

    Sulfonamides: Compounds containing the sulfonamide functional group.

    Propane-1-sulfonamides: Compounds with a propane-1-sulfonamide moiety.

Uniqueness

N-[3-(aminomethyl)cyclobutyl]propane-1-sulfonamide hydrochloride is unique due to its specific combination of a cyclobutyl ring, aminomethyl group, and propane-1-sulfonamide moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C8H19ClN2O2S

Molecular Weight

242.77 g/mol

IUPAC Name

N-[3-(aminomethyl)cyclobutyl]propane-1-sulfonamide;hydrochloride

InChI

InChI=1S/C8H18N2O2S.ClH/c1-2-3-13(11,12)10-8-4-7(5-8)6-9;/h7-8,10H,2-6,9H2,1H3;1H

InChI Key

OOVICDDQDYVRPS-UHFFFAOYSA-N

Canonical SMILES

CCCS(=O)(=O)NC1CC(C1)CN.Cl

Origin of Product

United States

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